molecular formula CHBr2Cl B127515 Dibromochloromethane-13C CAS No. 93951-99-6

Dibromochloromethane-13C

Cat. No.: B127515
CAS No.: 93951-99-6
M. Wt: 209.27 g/mol
InChI Key: GATVIKZLVQHOMN-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromochloromethane-13C is a stable isotope-labeled compound, where the carbon atom is replaced with the carbon-13 isotope. This compound is a derivative of dibromochloromethane, a trihalomethane with the chemical formula CHBr2Cl. It is a colorless to yellow, heavy, and nonflammable liquid with a sweet odor . This compound is primarily used in scientific research and analytical applications due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromochloromethane-13C can be synthesized through the halogenation of methane-13C. The process involves the reaction of methane-13C with bromine and chlorine under controlled conditions to produce this compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The product is then purified through distillation and other separation techniques to obtain this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Dibromochloromethane-13C undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced to form different halogenated methane derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce dibromomethanol-13C, while elimination reactions can yield bromoalkenes or bromoalkynes .

Scientific Research Applications

Dibromochloromethane-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of dibromochloromethane-13C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    Dibromochloromethane: The non-isotopically labeled version of dibromochloromethane-13C.

    Bromoform: A trihalomethane with the chemical formula CHBr3.

    Chloroform: A trihalomethane with the chemical formula CHCl3.

    Bromodichloromethane: A trihalomethane with the chemical formula CHBrCl2.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in various analytical and research applications. The presence of the carbon-13 isotope provides distinct spectroscopic signatures, making it a valuable tool in studies requiring high sensitivity and specificity .

Properties

IUPAC Name

dibromo(chloro)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr2Cl/c2-1(3)4/h1H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATVIKZLVQHOMN-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472851
Record name Chlorodibromomethane13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-99-6
Record name Chlorodibromomethane13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBROMOCHLOROMETHANE-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.